Cas no 182416-05-3 (tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate)

Technical Introduction: tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its role in pharmaceutical and agrochemical research. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, making it advantageous for multi-step syntheses. The pyrimidine moiety offers opportunities for further functionalization, enabling the development of heterocyclic compounds with potential biological activity. Its well-defined crystalline structure ensures high purity and reproducibility in reactions. This compound is commonly employed in the preparation of piperidine-based scaffolds, which are prevalent in drug discovery. Suitable for use under inert conditions, it demonstrates compatibility with a range of coupling and substitution reactions.
tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate structure
182416-05-3 structure
Product Name:tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate
CAS No:182416-05-3
MF:C14H21N3O2
MW:263.335443258286
CID:113851
PubChem ID:18328041
Update Time:2025-05-21

tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate
    • 1-Piperidinecarboxylicacid, 4-(2-pyrimidinyl)-, 1,1-dimethylethyl ester
    • tert-butyl 4-pyrimidin-2-ylpiperidine-1-carboxylate
    • 4-(2-Pyrimidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
    • 4-(2-pyrimidyl)-piperidine product
    • N-t-butoxycarbonyl-4-(2-pyrimidinyl)piperidine
    • SB43504
    • AKOS022183093
    • DTXSID00592839
    • ISNSIRJTXRMJAP-UHFFFAOYSA-N
    • SCHEMBL7478208
    • DS-15908
    • tert-Butyl4-(pyrimidin-2-yl)piperidine-1-carboxylate
    • FT-0761692
    • 182416-05-3
    • Inchi: 1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-5-11(6-10-17)12-15-7-4-8-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3
    • InChI Key: ISNSIRJTXRMJAP-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC(C2N=CC=CN=2)CC1)=O

Computed Properties

  • Exact Mass: 263.16300
  • Monoisotopic Mass: 263.163
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.7
  • Topological Polar Surface Area: 55.3A^2

Experimental Properties

  • PSA: 55.32000
  • LogP: 2.52900

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Additional information on tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate

tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate: A Comprehensive Overview

tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate (CAS No. 182416-05-3) is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug development and material science. In this article, we will delve into the structural properties, synthesis methods, and recent advancements in research related to this compound.

The molecular structure of tert-butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate consists of a piperidine ring substituted with a pyrimidine moiety at the 4-position and a tert-butyl carboxylate group at the 1-position. The piperidine ring, a six-membered saturated ring with one nitrogen atom, serves as a versatile scaffold for various chemical modifications. The pyrimidine group, a heterocyclic aromatic system with two nitrogen atoms, contributes to the compound's electronic properties and potential bioactivity. The tert-butyl carboxylate group enhances solubility and stability, making it suitable for various applications.

Recent studies have highlighted the importance of tert-butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate in drug discovery. Researchers have explored its role as a lead compound in the development of kinase inhibitors, which are crucial for treating diseases such as cancer and inflammatory disorders. The pyrimidine moiety in the molecule is known to interact with ATP-binding pockets of kinases, making it a promising candidate for therapeutic interventions.

In addition to its pharmacological applications, tert-butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate has been investigated for its potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as semiconductors and light-emitting diodes (LEDs). Recent research has focused on optimizing its electronic characteristics through structural modifications, paving the way for advanced materials with enhanced performance.

The synthesis of tert-butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate involves multi-step reactions that require precise control over reaction conditions. Key steps include the formation of the piperidine ring through intramolecular cyclization and the subsequent introduction of the pyrimidine group via nucleophilic substitution or coupling reactions. The tert-butyl carboxylation is typically achieved through esterification or transesterification processes.

Recent advancements in green chemistry have led to more sustainable methods for synthesizing this compound. Researchers have explored the use of biocatalysts and renewable feedstocks to reduce environmental impact while maintaining high yields and product quality. These developments underscore the importance of eco-friendly practices in modern chemical synthesis.

In conclusion, tert-butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate (CAS No. 182416-05-3) is a multifaceted compound with promising applications across various scientific domains. Its structural versatility, combined with recent research breakthroughs, positions it as a valuable tool in drug discovery and materials science. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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